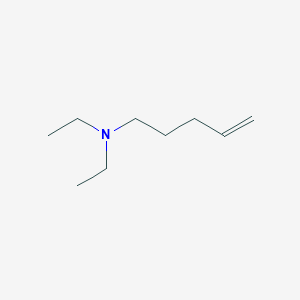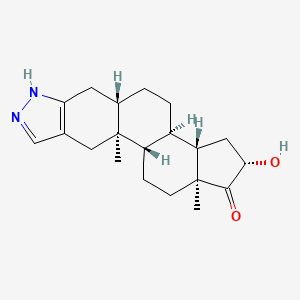
16beta-Hydroxyprostanozol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 16beta-Hydroxyprostanozol involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
16beta-Hydroxyprostanozol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
16beta-Hydroxyprostanozol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in biological studies to investigate its effects on various biological processes and pathways.
Medicine: It is studied for its potential therapeutic applications, including its effects on specific medical conditions.
Mécanisme D'action
The mechanism of action of 16beta-Hydroxyprostanozol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
16beta-Hydroxyprostanozol can be compared with other similar compounds, such as:
Prostanozol: A related compound with similar chemical structure and properties.
Hydroxyprostanes: A class of compounds with hydroxyl groups attached to the prostane backbone.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties. This makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1S,2S,10S,13R,14S,16S,18S)-16-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one |
InChI |
InChI=1S/C20H28N2O2/c1-19-6-5-14-13(15(19)8-17(23)18(19)24)4-3-12-7-16-11(10-21-22-16)9-20(12,14)2/h10,12-15,17,23H,3-9H2,1-2H3,(H,21,22)/t12-,13+,14-,15-,17-,19-,20-/m0/s1 |
Clé InChI |
XEZYHVXTCLARCD-QDLJIJBRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
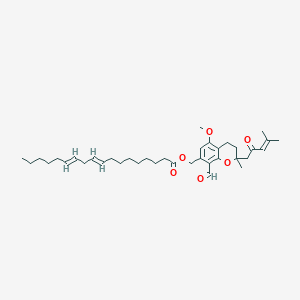
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
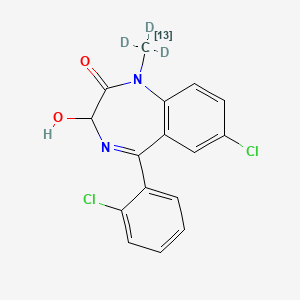
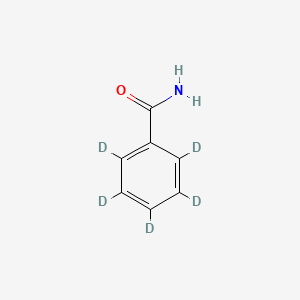
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
